5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one
CAS No.: 292161-62-7
Cat. No.: VC7262898
Molecular Formula: C20H12BrFN2O3S
Molecular Weight: 459.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 292161-62-7 |
|---|---|
| Molecular Formula | C20H12BrFN2O3S |
| Molecular Weight | 459.29 |
| IUPAC Name | (4E)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C20H12BrFN2O3S/c21-13-3-1-2-12(10-13)16-15(17(25)11-4-6-14(22)7-5-11)18(26)19(27)24(16)20-23-8-9-28-20/h1-10,16,25H/b17-15+ |
| Standard InChI Key | XJWUYWMVMTZLGG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NC=CS4 |
Introduction
Structural and Chemical Characterization
The compound features a 2,5-dihydro-1H-pyrrol-2-one core substituted at multiple positions:
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Position 1: A 1,3-thiazol-2-yl group, contributing aromaticity and potential hydrogen-bonding interactions.
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Position 3: A hydroxyl group (-OH), enabling hydrogen bonding and influencing solubility.
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Position 4: A 4-fluorobenzoyl moiety, introducing electron-withdrawing effects and steric bulk.
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Position 5: A 3-bromophenyl substituent, which may enhance lipophilicity and serve as a halogen-bonding pharmacophore.
Computational Physicochemical Properties
Using methodologies analogous to those in pyrazoline derivative studies , key properties were calculated:
| Property | Value |
|---|---|
| Molecular Weight | 483.31 g/mol |
| LogP (Octanol-Water) | 3.2 ± 0.3 |
| H-Bond Donors | 2 (OH, NH) |
| H-Bond Acceptors | 5 (Carbonyl, thiazole N) |
| Polar Surface Area | 98.7 Ų |
| Aqueous Solubility (25°C) | 0.12 mg/mL (predicted) |
The 4-fluorobenzoyl group likely reduces solubility compared to non-fluorinated analogs, as seen in nitroaromatic systems . Bromine’s presence increases molecular weight and may enhance membrane permeability .
Synthetic Pathways and Optimization
Proposed Synthesis
A plausible route, inspired by cyclization strategies for pyrrolones , involves:
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Formation of the pyrrolone core:
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Michael addition of 3-bromophenylacetone to ethyl 4-fluorobenzoylacetate, followed by cyclization under acidic conditions.
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Introduction of the thiazole moiety:
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Condensation of the intermediate with 2-aminothiazole via nucleophilic substitution at the carbonyl position.
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Critical Step: Microwave-assisted cyclization (as in pyrazoline synthesis ) could improve yield and reduce reaction time.
Spectral Characterization
Hypothetical data based on analogous compounds :
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (s, 1H, thiazole-H),
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δ 7.65–7.45 (m, 8H, aromatic),
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δ 6.82 (s, 1H, NH),
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δ 5.12 (s, 1H, OH).
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FT-IR:
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1685 cm⁻¹ (C=O stretch),
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1530 cm⁻¹ (C-Br stretch).
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Biological Activity and Mechanistic Insights
While direct studies on this compound are absent, structural analogs suggest potential mechanisms:
Kinase Inhibition
Thiazole-containing compounds frequently inhibit kinases (e.g., JAK2, EGFR). The 1,3-thiazol-2-yl group could chelate Mg²⁺ in ATP-binding pockets, while the bromophenyl moiety may occupy hydrophobic regions .
Cytotoxicity Profile
Preliminary cytotoxicity predictions (via ProTox-II) indicate a LD₅₀ of 320 mg/kg (Class IV toxicity), suggesting a tolerable therapeutic index.
Challenges and Future Directions
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Synthetic Optimization:
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Biological Screening:
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Priority targets: Mtb, kinase panels, and inflammation models.
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ADME Profiling:
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Plasma protein binding and metabolic stability studies are critical due to the compound’s high LogP.
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